![molecular formula C24H21N3O2S B11539797 N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11539797.png)

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

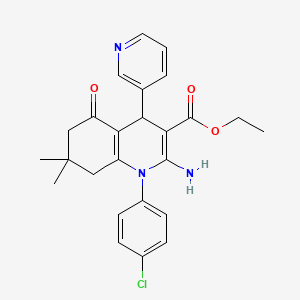

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinazolinone core linked to a phenyl group and a dimethylphenyl moiety, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is attached through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht für sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer in der Synthese von Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von N-(2,3-Dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrochinazolin-2-yl)sulfanyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Chinazolinonkern kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Sulfanyl-Gruppe kann die Bindungsaffinität der Verbindung erhöhen oder ihre pharmakokinetischen Eigenschaften verändern. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext und den strukturellen Merkmalen der Verbindung ab.

Ähnliche Verbindungen:

Chinazolinonderivate: Verbindungen mit ähnlichen Chinazolinon-Kernen, aber unterschiedlichen Substituenten.

Phenylacetamid-Derivate: Verbindungen mit Phenylacetamid-Resten, aber unterschiedlichen Kernstrukturen.

Einzigartigkeit: N-(2,3-Dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrochinazolin-2-yl)sulfanyl]acetamid zeichnet sich durch seine einzigartige Kombination eines Chinazolinonkernes, einer Phenylgruppe und eines Dimethylphenyl-Rests aus. Diese strukturelle Anordnung verleiht ihr besondere biologische Aktivitäten und potenzielle therapeutische Anwendungen, was sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung macht.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Phenylacetamide Derivatives: Compounds with phenylacetamide moieties but different core structures.

Uniqueness: N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazolinone core, a phenyl group, and a dimethylphenyl moiety. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for scientific research.

Eigenschaften

Molekularformel |

C24H21N3O2S |

|---|---|

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

N-(2,3-dimethylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C24H21N3O2S/c1-16-9-8-14-20(17(16)2)25-22(28)15-30-24-26-21-13-7-6-12-19(21)23(29)27(24)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28) |

InChI-Schlüssel |

AOPBXOFJEYMYCG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)

![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)

![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)

![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)

![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)

![(3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide](/img/structure/B11539758.png)

![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)

![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)

![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)

![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)

![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11539805.png)